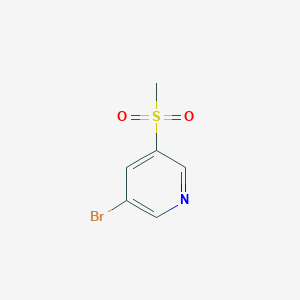

![molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide CAS No. 58401-27-7](/img/structure/B1292102.png)

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide

Descripción general

Descripción

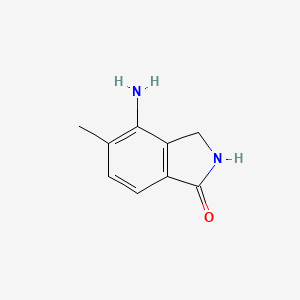

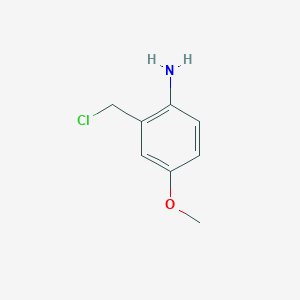

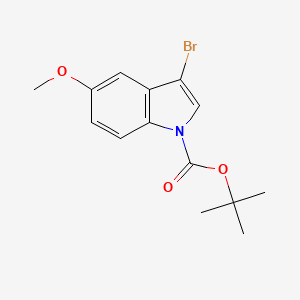

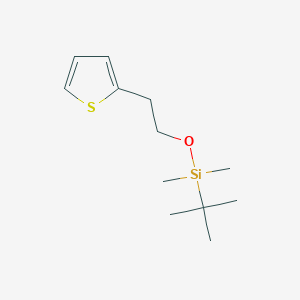

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide, also known as BSO, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a linear formula of C8H7BrO2S .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[ ]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is represented by the formula C8H7BrO2S .Chemical Reactions Analysis

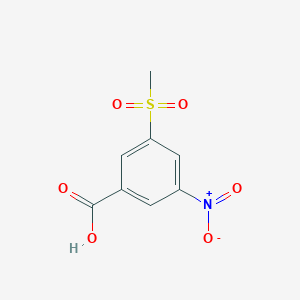

The compound has been used in the synthesis of new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .Physical And Chemical Properties Analysis

The compound exhibits bathochromic shifts in photoabsorption and fluorescence maxima in toluene . The HOMO and LUMO energy levels rise in a certain order, resulting in the bathochromic shift of the photoabsorption band .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is an important synthetic intermediate in the field of organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new materials and pharmaceuticals.

Biologically Active Compounds

The 2,3-dihydro-benzo[b]thiophene 1,1-dioxide motif, which is similar to our compound, is widely distributed in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors .

Selective Estrogen Receptor Modulators

Benzothiophene scaffolds, such as 2,3-dihydroraloxifene, are analogues of raloxifene with selective estrogen receptor modulator activity . This suggests potential applications of our compound in the development of drugs for conditions like osteoporosis and breast cancer.

Dielectric Materials for Organic Thin Film Transistors

Similar compounds, like 2-Bromothiophene, have been used in the synthesis of novel potential dielectric materials for organic thin film transistors . This suggests potential applications of our compound in the field of electronics.

Antimicrobial Agents

Thiophene derivatives have shown inhibitory effects against various organisms . This suggests potential applications of our compound in the development of new antimicrobial agents.

Mecanismo De Acción

While the exact mechanism of action for this compound is not explicitly stated in the search results, it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQODUVMOQFSMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)